tert-Butyl 4-((R)-1-amino-2-methoxy-2-oxoethyl)-3-methylpiperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(®-1-amino-2-methoxy-2-oxoethyl)-3-methylpiperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(®-1-amino-2-methoxy-2-oxoethyl)-3-methylpiperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of amino acids followed by esterification and subsequent functional group transformations. For example, tert-butyl esters can be prepared using tert-butanol and anhydrous magnesium sulfate in the presence of boron trifluoride diethyl etherate .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer efficient and sustainable synthesis of tert-butyl esters. These systems allow for precise control of reaction conditions, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(®-1-amino-2-methoxy-2-oxoethyl)-3-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the piperidine ring and its substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-(®-1-amino-2-methoxy-2-oxoethyl)-3-methylpiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical transformations, making it valuable in synthetic organic chemistry .
Biology and Medicine
In biology and medicine, this compound is studied for its potential therapeutic applications. It may serve as a precursor for the development of drugs targeting specific biological pathways .
Industry
In the industrial sector, tert-Butyl 4-(®-1-amino-2-methoxy-2-oxoethyl)-3-methylpiperidine-1-carboxylate is used in the production of fine chemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(®-1-amino-2-methoxy-2-oxoethyl)-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tert-butyl esters and piperidine derivatives, such as tert-butyl 4-(®-1-amino-2-hydroxyethyl)-3-methylpiperidine-1-carboxylate and tert-butyl 4-(®-1-amino-2-oxoethyl)-3-methylpiperidine-1-carboxylate .
Uniqueness
Its methoxy and oxoethyl groups, in particular, provide distinct chemical properties that can be leveraged in various synthetic and therapeutic contexts .
Properties
Molecular Formula |
C14H26N2O4 |
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Molecular Weight |
286.37 g/mol |
IUPAC Name |
tert-butyl 4-[(1R)-1-amino-2-methoxy-2-oxoethyl]-3-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C14H26N2O4/c1-9-8-16(13(18)20-14(2,3)4)7-6-10(9)11(15)12(17)19-5/h9-11H,6-8,15H2,1-5H3/t9?,10?,11-/m1/s1 |
InChI Key |
NNTAROPHOIEHCU-VQXHTEKXSA-N |
Isomeric SMILES |
CC1CN(CCC1[C@H](C(=O)OC)N)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CN(CCC1C(C(=O)OC)N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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